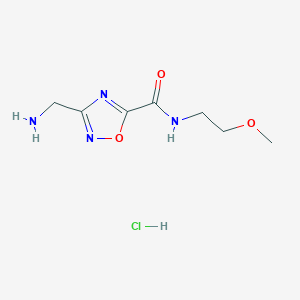

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Descripción

3-(Aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (CAS 1185297-79-3) is a hydrochloride salt of a 1,2,4-oxadiazole derivative. The compound features a 1,2,4-oxadiazole core substituted at position 3 with an aminomethyl group (-CH₂NH₂) and at position 5 with a carboxamide moiety (-CONH-(2-methoxyethyl)). The 2-methoxyethyl substituent introduces a hydrophilic ether linkage, which may enhance aqueous solubility compared to alkyl or aromatic substituents. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazole derivatives, particularly in targeting enzymes or receptors where hydrogen bonding and solubility are critical .

Propiedades

IUPAC Name |

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3.ClH/c1-13-3-2-9-6(12)7-10-5(4-8)11-14-7;/h2-4,8H2,1H3,(H,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVBRCRHQGBFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NC(=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride is . The structure includes an oxadiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from the oxadiazole structure have shown significant inhibition against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Specific derivatives have been shown to target key signaling pathways involved in cancer progression.

- Case Study : A review of 1,3,4-oxadiazoles indicated that specific derivatives exhibited IC50 values ranging from 0.67 µM to 1.95 µM against different cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and MDA-MB-435 (melanoma) .

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Example A | PC-3 | 0.67 |

| Example B | HCT-116 | 0.80 |

| Example C | MDA-MB-435 | 1.95 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Research has demonstrated that certain oxadiazoles exhibit potent activity against a range of bacterial pathogens.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

- Case Study : A study reported that modified 1,2,4-oxadiazoles showed efficacy against multidrug-resistant strains of Enterococcus faecium and Clostridioides difficile, indicating their potential as therapeutic agents for gastrointestinal infections .

| Compound Name | Pathogen | Activity Level |

|---|---|---|

| Compound X | Enterococcus faecium | Effective |

| Compound Y | Clostridioides difficile | Effective |

The biological activity of 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes critical for cell survival in both cancerous and microbial cells.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives are known to cause cell cycle arrest at various phases, preventing proliferation.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the potential of oxadiazole derivatives in combating gastrointestinal pathogens. For instance, modifications to the oxadiazole structure have led to compounds that maintain activity against resistant strains like Clostridioides difficile and Enterococcus faecium while exhibiting reduced permeability in intestinal cell models. This suggests that such compounds could effectively target pathogens in the gut without disrupting beneficial microbiota .

Anticancer Properties

Research has shown that various oxadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For example, studies involving substituted oxadiazoles have reported activity against human prostate (PC-3) and colorectal (HCT-116) cancer cell lines. Specific analogs have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of modified 1,2,4-oxadiazoles revealed that certain derivatives maintained potent activity against multidrug-resistant bacteria while exhibiting minimal toxicity to human cells. This highlights the potential for developing new antimicrobial agents based on the oxadiazole framework .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of oxadiazole derivatives found that specific compounds induced apoptosis in cancer cells through mechanisms similar to those of established drugs. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

Physicochemical and Pharmacokinetic Profiles

- Solubility : Methoxyethyl > methyl > pyridinylmethyl > trifluoromethylbenzyl (due to polarity gradients).

- Lipophilicity (LogP) : Trifluoromethylbenzyl > indole-containing > pyridinylmethyl > target compound > methyl.

- Metabolic Stability : Methoxyethyl and methyl groups may reduce oxidative metabolism compared to aromatic substituents .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride?

A modular synthesis approach is typically employed:

- Step 1 : Construct the 1,2,4-oxadiazole core via cyclization of a nitrile and hydroxylamine derivative under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

- Step 2 : Introduce the aminomethyl group at the 3-position through nucleophilic substitution or reductive amination, using reagents like NaBH₄ or LiAlH₄ .

- Step 3 : Couple the oxadiazole intermediate with 2-methoxyethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

- Step 4 : Hydrochloride salt formation using HCl in anhydrous ether .

Key optimization parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the 1,2,4-oxadiazole protons (δ 8.2–8.5 ppm), methoxyethyl group (δ 3.3–3.5 ppm), and aminomethyl (δ 2.8–3.0 ppm).

- ¹³C NMR : Oxadiazole carbons (δ 165–170 ppm), carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Experimental Design :

- Prepare solutions in buffers (pH 1–13) and incubate at 25°C/37°C.

- Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 0, 24, 48, and 72 hours.

- Identify degradation products using LC-MS/MS .

Critical Note: Hydrolytic cleavage of the oxadiazole ring is likely under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved for this compound?

- Hypothesis Testing :

- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify poor bioavailability .

- Metabolite Profiling : Use LC-HRMS to detect active/inactive metabolites in liver microsomes .

- Formulation Optimization : Test solubility-enhancing strategies (e.g., co-solvents, cyclodextrins) .

- Case Study : A structurally similar oxadiazole derivative showed improved in vivo efficacy after PEGylation to enhance half-life .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors).

- QSAR Modeling : Train models on bioactivity data using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Assess conformational stability in aqueous and lipid bilayer environments (GROMACS, CHARMM force field) .

Example Finding: Methoxyethyl substitution enhances solubility but may reduce membrane permeability due to increased polarity .

Q. How can researchers mitigate toxicity risks during preclinical evaluation?

- In Silico Screening : Use tools like ProTox-II to predict hepatotoxicity and mutagenicity .

- In Vitro Assays :

- Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 50 µM recommended).

- hERG Inhibition : Patch-clamp assays to assess cardiac risk .

- In Vivo Tiered Testing : Start with acute toxicity in rodents (OECD 423 guidelines) before chronic exposure studies .

Q. What strategies optimize reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors at 100°C, 10 bar pressure) .

- Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated systems for hydrogenation steps .

Data Example: A related carboxamide synthesis achieved 85% yield using HATU/DIPEA in acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.